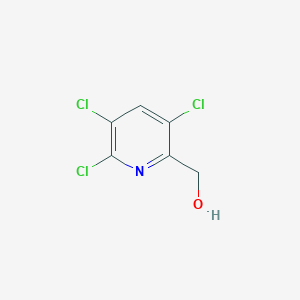
(3,5,6-Trichloropyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5,6-Trichloropyridin-2-yl)methanol is a chemical compound that belongs to the class of chlorinated pyridines. It is characterized by the presence of three chlorine atoms attached to the pyridine ring and a hydroxymethyl group at the second position. This compound is known for its significant role in various chemical and industrial applications, particularly in the synthesis of pesticides and herbicides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5,6-Trichloropyridin-2-yl)methanol typically involves the chlorination of pyridine followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2-chloropyridine with formaldehyde and hydrochloric acid under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial in achieving efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (3,5,6-Trichloropyridin-2-yl)carboxylic acid.
Reduction: Formation of (3,5,6-Dichloropyridin-2-yl)methanol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,5,6-Trichloropyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of pesticide degradation.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of herbicides and insecticides, contributing to agricultural advancements.
Mecanismo De Acción
The mechanism of action of (3,5,6-Trichloropyridin-2-yl)methanol involves its interaction with specific molecular targets. In the context of its use as a pesticide, it inhibits essential enzymes in pests, leading to their death. The compound’s chlorinated structure allows it to effectively bind to these targets, disrupting normal biological functions.
Comparación Con Compuestos Similares
- (3,5,6-Trichloropyridin-2-yl)carboxylic acid
- (3,5,6-Dichloropyridin-2-yl)methanol
- (3,5,6-Trichloropyridin-2-yl)amine
Comparison: (3,5,6-Trichloropyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H4Cl3NO |
|---|---|
Peso molecular |
212.5 g/mol |
Nombre IUPAC |
(3,5,6-trichloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H4Cl3NO/c7-3-1-4(8)6(9)10-5(3)2-11/h1,11H,2H2 |
Clave InChI |
LODCBGSCZZKANK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)Cl)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


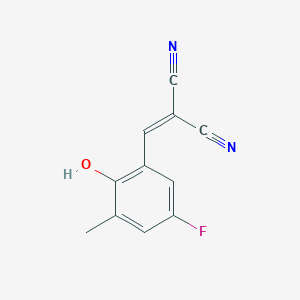
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
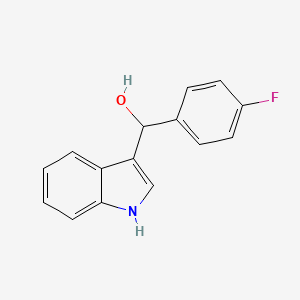

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
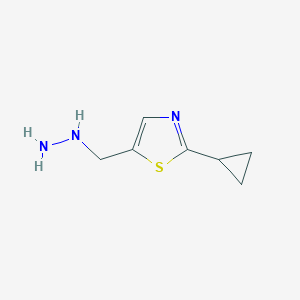
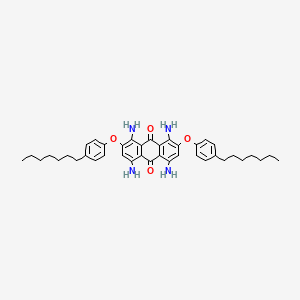
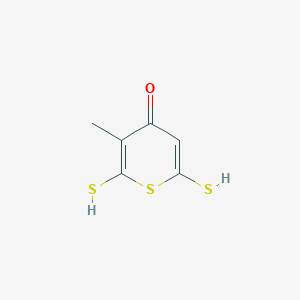

![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
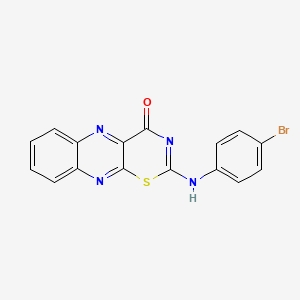
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)

